5-Bromo-2-methylpyridine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylpyridine hydrate is an organic compound with the molecular formula C(_6)H(_8)BrNO. It is a derivative of pyridine, where a bromine atom is substituted at the fifth position and a methyl group at the second position. The hydrate form indicates the presence of water molecules in its crystalline structure. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Direct Bromination: : One common method to synthesize 5-Bromo-2-methylpyridine involves the bromination of 2-methylpyridine. This reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the fifth position.
-
Hydrobromic Acid Method: : Another method involves the reaction of 2-methylpyridine with hydrobromic acid (HBr) in the presence of a catalyst like Raney nickel. This method also yields 5-Bromo-2-methylpyridine, which can then be crystallized to obtain the hydrate form.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-2-methylpyridine hydrate often involves large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and distillation are employed to obtain the hydrate form with high purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 5-Bromo-2-methylpyridine undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
-
Oxidation Reactions: : The methyl group in 5-Bromo-2-methylpyridine can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
-
Coupling Reactions: : This compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where it acts as a halide partner. These reactions typically require palladium catalysts and are carried out in the presence of bases like potassium carbonate (K(_2)CO(_3)).
Major Products Formed
Amines: Through nucleophilic substitution, 5-Bromo-2-methylpyridine can be converted to 2-methyl-5-aminopyridine.
Carboxylic Acids: Oxidation of the methyl group can yield 5-bromo-2-pyridinecarboxylic acid.
Biaryl Compounds: Coupling reactions can produce various biaryl derivatives, useful in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry
5-Bromo-2-methylpyridine hydrate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom enhances the biological activity of these derivatives.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of ligands for catalysis and coordination chemistry.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyridine hydrate in biological systems involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with proteins and enzymes, affecting their function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Similar to 5-Bromo-2-methylpyridine but with the positions of the bromine and methyl groups reversed.
5-Chloro-2-methylpyridine: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
2-Methyl-5-iodopyridine: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
5-Bromo-2-methylpyridine hydrate is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and as a precursor for various functionalized derivatives.
Properties
IUPAC Name |
5-bromo-2-methylpyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.H2O/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVECALSUZMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Br.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.